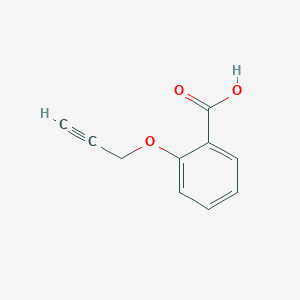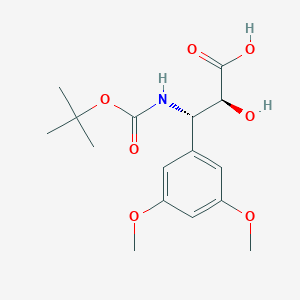
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptic Activity
A study by Marona, Górka, and Szneler (1998) synthesized and assessed the anticonvulsant properties of certain aminoisopropanoloxy derivatives of 2-xanthone, similar in structure to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. These compounds exhibited promising results in anticonvulsant tests, indicating potential antiepileptic activity (Marona, Górka, & Szneler, 1998).
Enzyme Inhibition and Glaucoma Treatment
Supuran et al. (2000) explored the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties, which showed significant inhibition of carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds, structurally related to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, demonstrated strong and long-lasting intraocular pressure-lowering properties, suggesting potential for topical antiglaucoma activity (Supuran et al., 2000).
Metabolic Fate Studies
Kiep et al. (2014) conducted metabolism studies using veratric acid, a compound with a 3,4-dimethoxyphenyl structure similar to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. This research provided insights into the metabolic fate of such compounds, potentially contributing to the understanding of metabolism pathways and interactions (Kiep et al., 2014).
Synthesis of Progenitors for Biologically Active Compounds
Saari et al. (1984) investigated the synthesis of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa), an analog of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. These compounds showed promise as progenitors for methyldopa, a biologically active compound, indicating potential applications in drug development (Saari et al., 1984).
Eigenschaften
IUPAC Name |
(2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEASTJAAFHWES-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376185 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
CAS RN |
959577-97-0 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

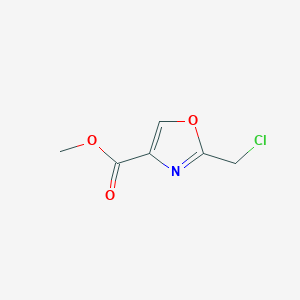
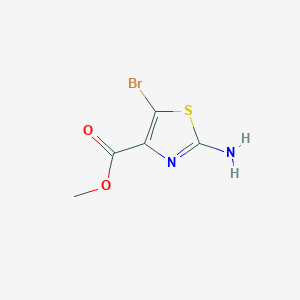


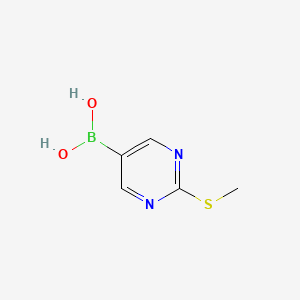

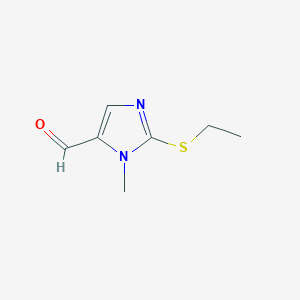


![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)



